molecular formula C8H14Cl2N2 B2492219 (3-Methylphenyl)methylhydrazine;dihydrochloride CAS No. 2248321-55-1

(3-Methylphenyl)methylhydrazine;dihydrochloride

Cat. No. B2492219
CAS RN: 2248321-55-1
M. Wt: 209.11
InChI Key: APZKQEIURZRYFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

A preparative method has been developed for producing various derivatives of (3-Methylphenyl)methylhydrazine , including its 7-substituted derivatives, hydrazides, and N-phenylhydrazinocarbothiamide. The synthesis involves cyclization reactions and subsequent modifications. The starting material is synthesized using the Traube xanthine synthesis method . Further derivatization occurs through alkylation reactions .


Chemical Reactions Analysis

  • Hydrolysis : Alkaline hydrolysis of ester or amide forms to produce 3-(4′-methylphenyl)-8-methylxanthinyl-7-acetic acid .

Scientific Research Applications

Optoelectronic Devices

(3-Methylphenyl)methylhydrazine;dihydrochloride: has been studied for its role in optoelectronic devices. Specifically, it is a key component in the starburst π-conjugated molecule 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA) . This molecule, based on triphenylamine (TPA) building blocks, exhibits excellent electron-donor characteristics. Researchers have investigated its electronic structure using techniques such as PhotoElectron Spectroscopy (PES) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. The balance between the electronegativity of the nitrogen atoms and the delocalization of the amine lone-pair electrons contributes to its optoelectronic properties. Notably, m-MTDATA shows improved electron-donating capabilities compared to TPA .

Nanostructured Hybrids

Organic–inorganic nanostructured hybrids have been prepared using N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,l′-biphenyl)-4,4′-diamine (MTPD) and anatase TiO2. These hybrids were synthesized via a layer-by-layer deposition method. Researchers characterized them using UV–Vis absorption spectra, photoconductivity measurements, and surface photovoltage. The inclusion of MTPD, which contains the (3-methylphenyl)methylhydrazine moiety, contributes to the unique properties of these nanostructures .

Future Directions

: Aleksandrova, E. V., Levich, S. V., Romanenko, N. I., Shkoda, A. S., & Mikhal′chenko, E. K. (2014). Synthesis, Transformations, and Physicochemical Properties of 3-(4′-Methylphenyl)-8-Methylxanthine Derivatives. Chemistry of Natural Compounds, 49(1), 1105–1109. Link

properties

IUPAC Name

(3-methylphenyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7-3-2-4-8(5-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZKQEIURZRYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylphenyl)methylhydrazine;dihydrochloride

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